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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of the anti-diabetic
drug repaglinide and its metabolites. Repaglinide is a short-acting insulin secretagogue
belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1][2]
Its therapeutic effect is achieved by stimulating insulin release from pancreatic -cells.[1][3] A
thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is
critical for its safe and effective use, as well as for the development of new drug formulations
and the management of drug-drug interactions.

Absorption

Repaglinide is rapidly and completely absorbed from the gastrointestinal tract following oral
administration.[1][4][5] Peak plasma concentrations (Cmax) are typically reached within one
hour.[1][4][5] The absolute bioavailability of repaglinide is approximately 56%.[1][2] It is
important to note that the bioavailability can be reduced when the drug is taken with food, with
a reported 20% decrease in the maximum concentration.[2]

Distribution

Following absorption, repaglinide is extensively bound to plasma proteins, with over 98%
bound to albumin.[2][4] The volume of distribution at a steady state (Vss) after intravenous
administration is 31 L.[5]
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Metabolism

Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation
and direct conjugation with glucuronic acid.[5][6] Less than 2% of an oral dose is excreted as
the unchanged parent drug.[3] The cytochrome P450 (CYP) isoenzymes CYP2C8 and
CYP3A4 are the principal enzymes responsible for its metabolism.[3][6][7]

Several key metabolites of repaglinide have been identified, none of which possess clinically
relevant hypoglycemic activity.[3][6] The major metabolites include:

e M1 (aromatic amine): Primarily formed by CYP3A4.[3][6][8]

o M2 (oxidized dicarboxylic acid): A major metabolite formed through the action of CYP3A4.[1]
[51[6]

» M4 (hydroxylated on the piperidine ring): Primarily formed by CYP2C8.[3][6][8]

o M7 (acyl glucuronide): Formed via glucuronidation of the carboxylic acid group of
repaglinide.[1][5]

The dual involvement of CYP2C8 and CYP3A4 in repaglinide metabolism has implications for
potential drug-drug interactions.[3][8]

EXxcretion

The primary route of elimination for repaglinide and its metabolites is through the bile and
subsequent excretion in the feces.[3][6] Approximately 90% of an administered dose is
recovered in the feces, while about 8% is found in the urine.[1][2][4] Of the fecal content, less
than 2% is the unchanged parent drug.[2] The major metabolite found in the feces is M2.[9]
The elimination half-life of repaglinide is approximately one hour.[2][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of repaglinide.

Table 1: Key Pharmacokinetic Parameters of Repaglinide
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Parameter Value Reference(s)

Time to Peak Plasma

Concentration (Tmax) ~1 hour )
Absolute Bioavailability ~56% [1][2]
Protein Binding >98% (to albumin) [2][4]
Volume of Distribution (Vss) 31L [5]
Elimination Half-Life (t%%) ~1 hour [2][9]
Total Body Clearance (CL) 38 L/h [5]

Table 2: Excretion of Repaglinide and Metabolites

Excretion Route Percentage of Dose Form Reference(s)

Metabolites (<2%
Feces ~90% [1112]14]
unchanged)

) Metabolites (0.1%
Urine ~8% [2][5]
unchanged)

Experimental Protocols

The determination of repaglinide and its metabolites in biological matrices is crucial for
pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid
chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed
analytical techniques.[10][11][12]

Representative Bioanalytical Method: RP-HPLC

A common approach for the quantification of repaglinide in plasma involves reversed-phase
high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Solvent Extraction):[13]

o To a plasma sample, add a mixture of ethyl acetate and 0.1N hydrochloric acid.
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Vortex the mixture to ensure thorough mixing and extraction of the analyte.

Centrifuge the sample to separate the organic and aqueous layers.

Carefully transfer the organic layer containing repaglinide to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:[13]
e Column: C18 reversed-phase column.

o Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio,
containing 1% triethylamine.

e Flow Rate: 0.8 mL/min.
o Detection: UV detection at a wavelength of 254 nm.
e Retention Time: Approximately 7.4 minutes for repaglinide under these conditions.

Method Validation: The method should be validated according to established guidelines to
ensure linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of
Quantification).[14]

Visualizations
Repaglinide Metabolic Pathway
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Caption: Metabolic pathways of repaglinide.

Experimental Workflow for a Pharmacokinetic Study
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Caption: A typical experimental workflow for a repaglinide pharmacokinetic study.

Mechanism of Action of Repaglinide
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Caption: The mechanism of action of repaglinide in pancreatic -cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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